

# Pyridoxine hydrochloride CAS number and molecular weight

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# Pyridoxine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pyridoxine hydrochloride, a vital water-soluble vitamin of the B6 complex. This document details its chemical properties, metabolic significance, and established analytical methodologies, offering a valuable resource for professionals in research and drug development.

## **Core Chemical and Physical Data**

Pyridoxine hydrochloride (IUPAC name: 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol hydrochloride) is the hydrochloride salt form of pyridoxine, commonly used in pharmaceutical preparations and dietary supplements due to its stability.[1]



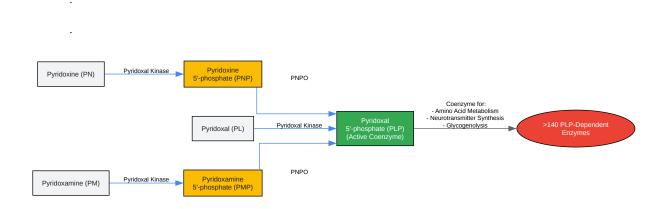
Property	Value	References
CAS Number	58-56-0	[2][3][4]
Molecular Formula	C8H12CINO3	[2]
Molecular Weight	205.64 g/mol	[2][3][4]
Appearance	White to off-white powder	[5]
Melting Point	214-215 °C	[2][3]
Solubility	Soluble in water (50 mg/ml)	[5]

# Metabolic Pathway and Biological Significance

Pyridoxine hydrochloride is biologically inactive until it is converted into its active form, pyridoxal 5'-phosphate (PLP), primarily in the liver.[2][6] This enzymatic conversion is a critical step for its function as an essential coenzyme in over 140 biochemical reactions.[7][8]

The metabolic activation of pyridoxine involves a salvage pathway, which is essential for animals that must obtain vitamin B6 from their diet.[7] The key enzymes in this pathway are pyridoxal kinase and pyridoxine 5'-phosphate oxidase (PNPO).[3][4]





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**Caption:** Metabolic activation of Vitamin B6 vitamers to the active coenzyme PLP.

#### PLP plays a crucial role in:

- Amino Acid Metabolism: It acts as a coenzyme for transaminase and decarboxylase enzymes, which are vital for the synthesis and catabolism of amino acids.[2]
- Neurotransmitter Synthesis: PLP is essential for the production of several key neurotransmitters, including serotonin, dopamine, and gamma-aminobutyric acid (GABA).[2]
   [9]
- Glycogenolysis: It serves as a coenzyme for glycogen phosphorylase, the enzyme that facilitates the breakdown of glycogen into glucose.[2]
- Heme Synthesis: PLP is a necessary coenzyme for the enzyme that catalyzes the first step in heme biosynthesis, making it critical for hemoglobin production.[2]

# **Experimental Protocols for Quantification**





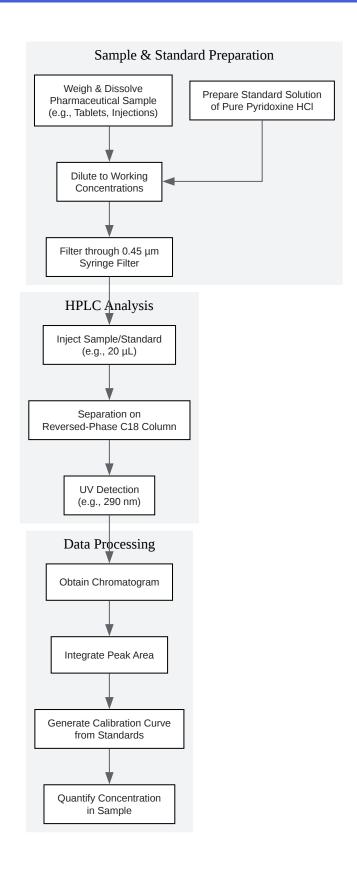


Accurate quantification of pyridoxine hydrochloride is essential for quality control in pharmaceutical formulations and for clinical monitoring in biological samples. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose.[1][5]

#### **General HPLC Workflow**

The following diagram outlines a typical workflow for the quantitative analysis of pyridoxine hydrochloride.





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Caption: General experimental workflow for HPLC analysis of Pyridoxine HCl.



## **Exemplary HPLC Methodologies**

The following table summarizes parameters from established HPLC protocols for the determination of pyridoxine hydrochloride.

Parameter	Method 1	Method 2	Method 3
Column	Reversed-phase C18	Reversed-phase C18	Reversed-phase C18
Mobile Phase	Acetonitrile:Water (70:30 v/v)	19% Ethanol, 77% Water, 4% Acetic Acid	0.015 M KH <sub>2</sub> PO <sub>4</sub> (pH 3):Methanol (70:30)
Flow Rate	1.0 mL/min	1.0 mL/min	1.0 mL/min
Detection Wavelength	Not specified	290 nm	254 nm
Injection Volume	Not specified	20 μL	30 μL
Retention Time	Not specified	~1.6 minutes	~3.5 minutes
References	[10]	[11]	[12][13]

## **Spectrophotometric Analysis**

Spectrophotometry offers a simpler, alternative method for pyridoxine hydrochloride quantification. One such method is based on the formation of a colored complex with ferric ions.[14]

Parameter	Value	References
Reagents	Ferric ammonium sulfate, Mercury(II) thiocyanate	[15]
Complex Formed	Red-colored iron(III) thiocyanate complex	[15]
λmax (Wavelength of Max Absorbance)	460 nm	[15]
Linearity Range	2-28 μg/mL	[15]
Molar Absorptivity	0.729 x 10⁴ L/mol·cm	[15]



#### Experimental Protocol (Spectrophotometry):

- Transfer aliquots of standard or sample solutions into a series of 25 mL volumetric flasks.[15]
- Add 2 mL of ferric ammonium sulfate solution and 2 mL of a saturated solution of mercury(II)
   thiocyanate to each flask.[15]
- Dilute to the 25 mL mark with distilled water and mix thoroughly.[15]
- Allow the reaction to stand for 5 minutes.[15]
- Measure the absorbance of each solution at 460 nm against a reagent blank.[15]

This guide provides foundational data and methodologies for professionals working with pyridoxine hydrochloride. For specific applications, further method development and validation are recommended.

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